2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL4460631 are currently under investigation. These properties will determine the bioavailability of the compound and are crucial for understanding its pharmacological profile .
Result of Action
As a novel compound, its effects at the molecular and cellular level are the subject of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL4460631. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets
Preparation Methods
The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The starting materials often include 2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl derivatives and 4-methoxyphenyl acetic acid. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar compounds include:
2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid: Shares the spirocyclic structure but differs in functional groups.
4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester: Another derivative with similar core structure but different substituents.
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid: Similar in structure but with a methyl group addition
The uniqueness of 2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-methoxyphenyl)acetamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-13-7-5-12(6-8-13)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLXJXLCPVOPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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